A 83-01 is a selective small-molecule inhibitor primarily targeting the transforming growth factor-beta type I receptor, also known as ALK5, along with other related receptors such as ALK4 and ALK7. It has garnered attention for its potential applications in various biological and therapeutic contexts, particularly in the modulation of signaling pathways associated with cell growth, differentiation, and epithelial-to-mesenchymal transition.
A 83-01 was first described in research by Tojo et al. in 2005, which established its role in inhibiting Smad signaling pathways and its impact on epithelial-to-mesenchymal transition induced by transforming growth factor-beta. The compound is commercially available from several suppliers, including Tocris Bioscience and R&D Systems, indicating its relevance in research settings.
A 83-01 is classified as a selective inhibitor of serine/threonine kinases, specifically targeting the activin receptor-like kinases involved in TGF-beta signaling pathways. Its chemical classification includes being a pyrazole derivative with a carbothioamide functional group.
The synthesis of A 83-01 involves multi-step organic reactions typically starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the phenyl and quinolinyl substituents. Specific synthetic routes may vary based on laboratory protocols but generally involve standard organic synthesis techniques such as condensation reactions and cyclization.
The molecular structure of A 83-01 features a complex arrangement that includes a pyrazole core linked to a phenyl group and a quinolinyl moiety. The presence of a thioamide functional group enhances its biological activity by facilitating interactions with target proteins.
A 83-01 primarily functions through competitive inhibition of the phosphorylation processes mediated by TGF-beta receptors. It effectively blocks the phosphorylation of Smad2, thereby disrupting downstream signaling pathways associated with cell proliferation and differentiation.
In vitro studies have shown that A 83-01 inhibits TGF-beta-induced transcriptional activation with IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7 . Its efficacy has been demonstrated across various cell lines including Mv1Lu and C2C12.
A 83-01 exerts its biological effects by binding to the ATP-binding site of the TGF-beta type I receptor, thereby preventing receptor activation upon ligand binding. This blockade inhibits the subsequent phosphorylation of Smad proteins, which are critical mediators of TGF-beta signaling.
Research indicates that treatment with A 83-01 results in reduced transcriptional responses to TGF-beta while showing negligible effects on bone morphogenetic protein-induced pathways . This specificity is crucial for applications in stem cell research where modulation of TGF-beta signaling is often required.
A 83-01 is a solid compound at room temperature with high solubility in organic solvents like DMSO. It should be stored at -20°C to maintain stability over time.
The compound's stability is influenced by its chemical structure, particularly the thioamide group which can participate in various chemical interactions. Its high purity level ensures reliable performance in biological assays.
A 83-01 has several scientific applications:
A 83-01 (3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide) is a potent ATP-competitive inhibitor targeting type I receptors of the TGF-β superfamily. It selectively blocks activin receptor-like kinases (ALKs), transmembrane serine/threonine kinases that mediate signaling of TGF-β, activin, and nodal ligands. By occupying the ATP-binding pocket, A 83-01 prevents phosphorylation of receptor-regulated Smads (R-Smads), thereby disrupting canonical signaling cascades critical for cellular differentiation, proliferation, and fibrosis [1] [7].
A 83-01 demonstrates high-affinity binding to ALK5 (TGFβRI), with an IC₅₀ of 12 nM against TGF-β-induced transcriptional activity in mammalian cell assays [1] [8]. It suppresses ALK5 kinase activity 10-fold more effectively than the first-generation inhibitor SB-431542, as quantified by luciferase reporter assays in Mv1Lu epithelial cells [1]. Mechanistically, A 83-01 inhibits TGF-β-mediated phosphorylation of Smad2/3 within 1 hour of treatment at concentrations ≥1 μM, abolishing downstream gene expression and growth arrest in keratinocytes (HaCaT cells) [1] [7].
Table 1: Kinase Inhibition Profile of A 83-01
Target Kinase | IC₅₀ (nM) | Cellular Assay System | Key Functional Outcome |
---|---|---|---|
ALK5 (TGFβRI) | 12 | Mv1Lu R4-2 cells (luciferase) | Blocks Smad2/3 phosphorylation |
ALK4 | 45 | R4-2 cells (luciferase) | Inhibits activin-induced transcription |
ALK7 | 7.5 | R4-2 cells (luciferase) | Suppresses nodal signaling |
ALK1 | >1,000 | Kinase panel screening | No significant inhibition |
ALK3 (BMPR1A) | >1,000 | C2C12 myoblasts (BMP response) | Preserves BMP-induced osteogenesis |
Beyond ALK5, A 83-01 potently inhibits the structurally homologous receptors ALK4 (activin type IB receptor; IC₅₀ = 45 nM) and ALK7 (nodal type I receptor; IC₅₀ = 7.5 nM) [2] [8]. Kinase profiling across 123 human kinases confirmed its specificity for ALK4/5/7, with minimal cross-reactivity against BMP type I receptors (ALK1/2/3/6) or mitogen-activated protein kinases (p38, ERK) [4]. At 1 μM, A 83-01:
Table 2: Selectivity Assessment Across Kinase Families
Kinase Family | Representative Members Tested | Inhibition by A 83-01 (1 μM) | Implications |
---|---|---|---|
TGF-β type I receptors | ALK4, ALK5, ALK7 | >90% | Target engagement confirmed |
BMP type I receptors | ALK1, ALK2, ALK3, ALK6 | <20% | No interference with BMP pathways |
Tyrosine kinases | VEGFR2, PDGFR | <15% | Low risk of off-target angiogenic effects |
MAP kinases | p38α, ERK2 | <10% | Specific to TGF-β superfamily receptors |
The molecular efficacy of A 83-01 arises from its pyridine-quinoline scaffold, which forms critical interactions with the ALK5 kinase domain [1] [8]:
Mutagenesis studies reveal that residues Val219, Ala230, and Tyr249 in ALK5 confer sensitivity to A 83-01, while bulkier residues in ALK2 (e.g., Leu198) reduce binding affinity [4]. This explains the >80-fold selectivity for ALK4/5/7 over ALK2/3.
Table 3: Key Binding Interactions with ALK5 Kinase Domain
Structural Element | Residue Interaction | Binding Energy Contribution |
---|---|---|
Hydrophobic pocket | Val219, Leu340 | ΔG = -8.2 kcal/mol |
ATP-binding cleft | Ala230, Tyr249 | ΔG = -5.7 kcal/mol |
Catalytic loop | His283 | Hydrogen bond (2.1 Å) |
Glycine-rich region | Thr284 | Van der Waals contact |
A 83-01 disrupts TGF-β signaling by preventing ALK5-mediated phosphorylation of Smad2/3, thereby inhibiting complex formation with Smad4 and nuclear translocation [1] [6]. In renal fibrosis models, this reduces Spp1 (osteopontin)-driven fibroblast-to-myofibroblast differentiation—a process dependent on Smad3 activation [6]. Consequently, collagen I/III and α-smooth muscle actin (α-SMA) expression decrease by >60% in treated fibroblasts at 1 μM [6].
By inhibiting ALK4/5/7, A 83-01 reverses TGF-β-induced EMT—a key mechanism in cancer metastasis and fibrosis [1] [5]:
In stem cell biology, A 83-01 (typically 0.5–1 μM) maintains pluripotency by blocking endogenous TGF-β/nodal signaling:
Table 4: A 83-01 in Stem Cell and Organoid Research
Application | Concentration | Combination Agents | Outcome |
---|---|---|---|
iPSC maintenance | 0.5 μM | CHIR99021, PD0325901 | Sustains self-renewal (>20 passages) |
Neural differentiation | 1 μM | CHIR99021, LDN193189 | Induces Sox2+/Nestin+ neural stem cells |
Gastric organoid culture | 1 μM | EGF, Noggin, R-spondin | Supports epithelial proliferation |
Cardiac reprogramming | 2 μM | CHIR99021, Ascorbic Acid | Enhances fibroblast-to-cardiomyocyte conversion |
A 83-01 uniquely enhances tumor vascular function by normalizing pericyte coverage:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7